Amine Conjugation Rate: Imidate Ester vs. Methyl Ester at Physiologically Relevant pH
Methyl 5-ethynylpyridine-2-carboximidate reacts with primary amines to yield N-substituted amidines via a nucleophilic displacement that is kinetically favored over the corresponding methyl ester. For the closely related O-methylpyridine-2-carboximidate system, the second-order rate constant for amine addition at pH 5.0–6.0 is approximately 10³ M⁻¹ min⁻¹, whereas methyl picolinate requires temperatures >80 °C or coupling reagents for measurable amidation under comparable pH [1]. The iodo analog methyl 5-iodopyridine-2-carboximidate was shown to react specifically with lysine ε-amino groups at pH 5.0 to form stable amidine adducts, with near-quantitative conversion of accessible residues under mild conditions (25 °C, 2–24 h) [2]. In contrast, the corresponding methyl 5-ethynylpicolinate (CAS 17880-61-4) is unreactive toward amines below pH 9 and requires activation for bioconjugation [3].
| Evidence Dimension | Second-order rate constant for amine conjugation (imidate vs. ester) |
|---|---|
| Target Compound Data | ≈10³ M⁻¹ min⁻¹ for O-methylpyridine-2-carboximidate with primary amines at pH 5–6 (class-level extrapolation to 5-ethynyl analog) [1] |
| Comparator Or Baseline | Methyl 5-ethynylpicolinate (CAS 17880-61-4): no detectable amidation at pH 5–7 without coupling reagent; requires DCC/HOBt or elevated temperature [3] |
| Quantified Difference | Rate enhancement >10³-fold under mild aqueous conditions; amidine formation vs. no reaction |
| Conditions | Aqueous buffer, pH 5.0–6.0, 25–37 °C, amine concentration 1–100 mM; data from Jencks (1962) and Riley (1973) |
Why This Matters
Enables site-selective protein and biomolecule conjugation under conditions that preserve native conformation, a capability absent from ester-based alternatives that require denaturing or catalytic conditions.
- [1] Jencks, W. P.; Carriuolo, J. Mechanism of the Reaction of Imido Esters with Amines. J. Am. Chem. Soc. 1962, 84 (16), 3079–3086. DOI: 10.1021/ja00877a017. View Source
- [2] Riley, M.; Perham, R. N. The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate. Biochem. J. 1973, 131 (4), 625–635. DOI: 10.1042/bj1310625g. View Source
- [3] Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron 2005, 61 (46), 10827–10852. DOI: 10.1016/j.tet.2005.08.031. View Source
